2-Decenoyl carnitine

CAS No.:

Cat. No.: VC16239233

Molecular Formula: C17H31NO4

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H31NO4 |

|---|---|

| Molecular Weight | 313.4 g/mol |

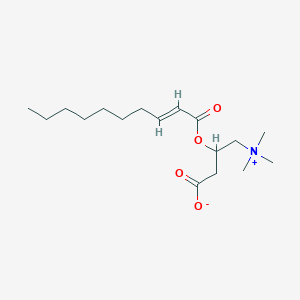

| IUPAC Name | 3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

| Standard InChI | InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+ |

| Standard InChI Key | MITAQTMTDSXVQD-VAWYXSNFSA-N |

| Isomeric SMILES | CCCCCCC/C=C/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

| Canonical SMILES | CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Decenoyl carnitine, systematically named [(2R)-3-carboxy-2-[(E)-dec-2-enoyl]oxypropyl]-trimethylazanium, has a molecular formula of and a molecular weight of 313.4 g/mol . Its structure comprises a decenoyl group (a 10-carbon unsaturated fatty acid with a trans double bond at the second position) esterified to the hydroxyl group of L-carnitine. The stereochemistry of the carnitine moiety (R-configuration) is essential for its biological activity .

Table 1: Key Physicochemical Properties of 2-Decenoyl Carnitine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.4 g/mol |

| CAS Number | 88861924 |

| IUPAC Name | [(2R)-3-carboxy-2-[(E)-dec-2-enoyl]oxypropyl]-trimethylazanium |

| Solubility | Hydrophilic (polar solvents) |

Synthesis and Purification

The synthesis of 2-decenoyl carnitine involves the esterification of L-carnitine with trans-2-decenoic acid under acidic conditions, typically using catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of carnitine attacks the carbonyl carbon of the activated fatty acid. Purification is achieved through recrystallization or chromatographic methods, ensuring >95% purity for research applications.

Biological Role in Fatty Acid Metabolism

Carnitine Shuttle System

2-Decenoyl carnitine operates within the carnitine shuttle, a critical mechanism for transporting long-chain fatty acids across the mitochondrial inner membrane . This process involves three enzymatic steps:

-

Activation: Fatty acids are converted to acyl-CoA esters by acyl-CoA synthetase.

-

Transesterification: Carnitine palmitoyltransferase 1 (CPT1) transfers the acyl group from CoA to carnitine, forming acylcarnitine (e.g., 2-decenoyl carnitine).

-

Transport: The acylcarnitine is shuttled into the mitochondrial matrix via carnitine-acylcarnitine translocase (CACT), where carnitine palmitoyltransferase 2 (CPT2) regenerates acyl-CoA for β-oxidation .

Regulation of β-Oxidation

The carnitine shuttle is tightly regulated by malonyl-CoA, an intermediate in fatty acid synthesis. Elevated malonyl-CoA levels inhibit CPT1, preventing fatty acid entry into mitochondria during periods of excess carbohydrate availability . Conversely, during fasting or exercise, AMP-activated protein kinase (AMPK) phosphorylates acetyl-CoA carboxylase, reducing malonyl-CoA and enhancing CPT1 activity to promote fatty acid oxidation .

Metabolic Implications in Disease States

Association with Insulin Resistance

Elevated plasma levels of acylcarnitines, including 2-decenoyl carnitine, correlate with insulin resistance and mitochondrial dysfunction. In type 2 diabetes, impaired β-oxidation leads to the accumulation of incomplete fatty acid metabolites, which activate pro-inflammatory pathways and disrupt insulin signaling . A study involving 1,200 participants found that individuals with high acylcarnitine concentrations had a 2.3-fold increased risk of developing diabetes over five years .

Cardiovascular Disease Risk

Acylcarnitines contribute to endothelial dysfunction by increasing oxidative stress and inhibiting nitric oxide synthase. In a meta-analysis of 15 cohorts, 2-decenoyl carnitine levels were positively associated with carotid intima-media thickness, a marker of atherosclerosis .

Table 2: Clinical Correlations of Elevated 2-Decenoyl Carnitine Levels

Analytical Methods for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for detecting 2-decenoyl carnitine in biological fluids. The method involves:

-

Sample Preparation: Protein precipitation with methanol or acetonitrile.

-

Chromatography: Reverse-phase C18 column with a gradient elution (0.1% formic acid in water/acetonitrile).

-

Detection: Multiple reaction monitoring (MRM) at m/z 314.2 → 85.1 for 2-decenoyl carnitine .

Clinical Cutoff Values

In healthy adults, reference ranges for 2-decenoyl carnitine are:

-

Plasma: 0.12–0.45 μmol/L

-

Urine: 0.05–0.28 μmol/g creatinine

Levels exceeding 0.6 μmol/L in plasma warrant further investigation for mitochondrial disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume